molecular formula C16H14FN5O3S B2433645 2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 872629-67-9

2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2433645
CAS No.: 872629-67-9
M. Wt: 375.38
InChI Key: TURXJIFBSJUMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H14FN5O3S and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Analysis and Molecular Docking

A study by S. Mary et al. (2020) provided quantum chemical insight into the molecular structure, natural bond orbital analysis, and spectroscopic properties of a novel anti-COVID-19 molecule closely related to the compound . The research demonstrated its antiviral potency against SARS-CoV-2 protein through molecular docking, revealing potential as an antiviral agent. This study offers a foundation for understanding the compound's interaction with biological targets at the molecular level (S. Mary et al., 2020).

Crystal Structure Elucidation

Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides by S. Subasri et al. (2016, 2017) explored the compounds' folded conformation and intermolecular hydrogen bond stabilization. These studies contribute to the understanding of the structural aspects of similar compounds, which is crucial for the design and development of new therapeutic agents (S. Subasri et al., 2016); (S. Subasri et al., 2017).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

A study by J.J. Majithiya and B. Bheshdadia (2022) investigated the antimicrobial activity of novel pyrimidine-triazole derivatives synthesized from a related molecule. This research highlights the potential of such compounds in addressing bacterial and fungal infections, providing a basis for further exploration of their therapeutic applications (J.J. Majithiya & B. Bheshdadia, 2022).

Dual Inhibitory Activity on Enzymes

A. Gangjee et al. (2008) synthesized derivatives of a similar structure to evaluate their inhibitory activity against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cellular replication. The study found that certain derivatives exhibit potent dual inhibitory activities, suggesting potential applications in cancer therapy and antibacterial resistance management (A. Gangjee et al., 2008).

Properties

IUPAC Name

2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-9-6-13(21-25-9)19-15(24)8-26-16-20-14(23)7-12(18)22(16)11-4-2-10(17)3-5-11/h2-7H,8,18H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXJIFBSJUMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.